9H-Carbazole-3,6-diamine (CAS: 86-71-5) is an electron-rich heterocyclic diamine utilized primarily as a functional monomer in the synthesis of advanced polymers, covalent organic frameworks (COFs), and optoelectronic materials. Unlike standard aliphatic or simple aromatic diamines, this compound embeds a rigid, hole-transporting carbazole core directly into polymer backbones [1]. For procurement and material selection, its primary value lies in its dual functionality: it provides high thermal stability (T_d > 400 °C) and charge-transfer capabilities, while its specific 3,6-substitution geometry imparts enhanced solubility and processability to otherwise intractable high-performance polymers [1].
Generic substitution of 9H-Carbazole-3,6-diamine with standard linear diamines (such as p-phenylenediamine) or its positional isomer, 2,7-diaminocarbazole, fundamentally alters both polymer processability and electronic performance [1]. While 2,7-diaminocarbazole is widely used in optoelectronics, it forms rigid, linear polymer backbones that are notoriously insoluble in common organic solvents, complicating downstream film fabrication. In contrast, the 3,6-linkage introduces a critical 'bent' or kinked conformation that disrupts chain packing, rendering the resulting polyimides and polyazomethines soluble for direct solution casting [1]. Furthermore, the 3,6-amino substitution pattern yields a shallower HOMO level and stronger electron-donating properties than the 2,7-isomer, meaning generic substitution will result in mismatched work functions and increased hole-injection barriers in electronic devices [2].
The structural geometry of diamine monomers dictates the backbone rigidity and processability of the resulting polymers. 9H-Carbazole-3,6-diamine introduces a distinct 'bent' or kinked conformation into the polymer chain [1]. When reacted with standard dianhydrides, the resulting 3,6-linked polyimides achieve high solubility in polar aprotic solvents (e.g., NMP, DMAc, THF), enabling direct solution casting. In contrast, polyimides derived from linear comparators like p-phenylenediamine (PPD) or the positional isomer 2,7-diaminocarbazole form highly rigid, linear backbones that remain insoluble without costly side-chain modifications [2].
| Evidence Dimension | Polymer solubility and processability |
| Target Compound Data | Forms highly soluble polyimides in NMP/DMAc due to 3,6-kinked backbone |
| Comparator Or Baseline | 2,7-diaminocarbazole or PPD (forms insoluble, intractable rigid polyimides) |
| Quantified Difference | Enables direct solution-phase film casting vs. requiring complex precursor (polyamic acid) processing |
| Conditions | Polycondensation with standard dianhydrides (e.g., PMDA, 6FDA) at standard conditions |
Allows manufacturers to use cost-effective solution-processing techniques (like spin coating) for high-performance polymer films instead of relying on complex precursor pathways.
For optoelectronic procurement, the oxidation potential and HOMO energy level of the donor moiety dictate charge injection efficiency. 9H-Carbazole-3,6-diamine possesses a shallower HOMO level (approximately -5.32 eV) compared to unsubstituted carbazole and its 2,7-substituted counterparts [1]. This specific 3,6-amino substitution strongly destabilizes the HOMO, lowering the oxidation potential and enhancing the electron-donating capability. Consequently, it serves as a more effective hole-transporting building block than 2,7-diaminocarbazole, which exhibits a deeper HOMO and weaker donor strength [2].
| Evidence Dimension | HOMO energy level / Electron donor strength |
| Target Compound Data | HOMO approx. -5.32 eV (strong electron donor) |
| Comparator Or Baseline | 2,7-diaminocarbazole (deeper HOMO, weaker donor) |
| Quantified Difference | Shallower HOMO level facilitates lower hole-injection barriers |
| Conditions | Density functional theory (DFT) calculations and cyclic voltammetry (CV) of derived polymers |
Provides buyers with a tunable monomer that minimizes energy barriers in hole-transporting layers, directly increasing the power conversion efficiency of downstream devices.
Incorporating hole-transporting moieties often compromises the thermal stability of polymer networks. However, 9H-Carbazole-3,6-diamine acts as a highly stable rigid crosslinker. When integrated into polyimide or epoxy networks, it yields materials with high thermal resistance, demonstrating 5% weight loss temperatures (T_d) that frequently exceed 400 °C to 450 °C [1]. This provides a >100 °C improvement over standard functional diamines or simple aromatic amines, which typically begin degrading between 250 °C and 330 °C under similar conditions [1].
| Evidence Dimension | Thermal degradation temperature (T_d, 5% weight loss) |
| Target Compound Data | T_d > 400–450 °C in polyimide/epoxy networks |
| Comparator Or Baseline | Standard functional diamines (T_d ~ 250–330 °C) |
| Quantified Difference | >100 °C improvement in thermal degradation threshold |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Ensures that the addition of optoelectronic functionality does not compromise the structural integrity of the material during high-temperature device fabrication.
The ability to form intramolecular charge-transfer complexes (CTCs) is a primary selection criterion for photoreceptor materials. Polyimides copolymerized with 9H-Carbazole-3,6-diamine exhibit orders of magnitude enhancements in photoconductivity compared to baseline commercial polyimides [1]. The strong electron-donating nature of the 3,6-linked carbazole core interacts efficiently with electron-accepting imide rings, increasing photocurrents by multiple orders of magnitude relative to virgin Kapton (PMDA-ODA) films under high electric fields[1].
| Evidence Dimension | Photocurrent / Photosensitivity |
| Target Compound Data | High photoconductivity via strong CTC formation |
| Comparator Or Baseline | Virgin Kapton (PMDA-ODA) (weakly photoconductive) |
| Quantified Difference | Orders of magnitude increase in photocurrent |
| Conditions | Bilayer photoreceptor films under high electric fields |
Crucial for procuring active materials in electrophotographic and memory devices where intrinsic charge generation under an electric field is required.
Leveraging the kinked 3,6-linkage to manufacture soluble polyimide films and dielectric coatings where standard rigid diamines (like PPD) yield intractable, insoluble materials[1].
Utilized as a core building block for starburst molecules or polymeric HTLs, where its shallow HOMO level (-5.32 eV) is required to minimize hole-injection barriers, outperforming 2,7-substituted analogs [2].
Employed as a curing agent in epoxy-carbazole networks to produce highly durable, hole-injecting nanolayers that maintain structural integrity at temperatures exceeding 350 °C[3].
Irritant